molecular formula C14H13BrO4 B2954534 Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate CAS No. 1496794-11-6

Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate

Cat. No.: B2954534
CAS No.: 1496794-11-6
M. Wt: 325.158
InChI Key: BHWJLHPHXNBRJC-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a brominated furan ring, and a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate typically involves a multi-step process. One common method includes the following steps:

    Bromination of Furan: Furan is brominated using bromine in the presence of a catalyst to yield 5-bromofuran.

    Methoxylation: The 5-bromofuran is then reacted with methanol in the presence of a base to form 5-bromofuran-2-yl methanol.

    Esterification: The final step involves the esterification of 5-bromofuran-2-yl methanol with 4-hydroxybenzoic acid in the presence of an acid catalyst to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted furan derivatives.

    Oxidation: Furanones or other oxidized products.

    Reduction: Tetrahydrofuran derivatives.

    Hydrolysis: 4-[(5-bromofuran-2-yl)methoxy]benzoic acid and ethanol.

Scientific Research Applications

Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-[(5-chlorofuran-2-yl)methoxy]benzoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 4-[(5-methylfuran-2-yl)methoxy]benzoate: Contains a methyl group instead of a bromine atom.

    Ethyl 4-[(5-nitrofuran-2-yl)methoxy]benzoate: Contains a nitro group instead of bromine.

Properties

IUPAC Name

ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO4/c1-2-17-14(16)10-3-5-11(6-4-10)18-9-12-7-8-13(15)19-12/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWJLHPHXNBRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1496794-11-6
Record name ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate
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